5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a sulfur-containing triazole core. Its structure features a 4-chloro-3-methylphenoxyethyl substituent at position 5 and an ethyl group at position 4 of the triazole ring.
Properties
IUPAC Name |
3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-10-5-6-11(14)8(2)7-10/h5-7,9H,4H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZVMCVOVBHZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392138 | |
| Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725217-57-2 | |
| Record name | 5-[1-(4-Chloro-3-methylphenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725217-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route
The synthesis of 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following key steps:
Formation of the Phenoxyethyl Intermediate:
- React 4-chloro-3-methylphenol with ethyl bromoacetate to form an intermediate ester. This step introduces the 4-chloro-3-methylphenoxyethyl moiety essential for the final compound.
-
- The ester intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. This hydrazide serves as a pivotal intermediate for constructing the triazole ring.
Cyclization to Form the Triazole Ring:
- The hydrazide undergoes cyclization under appropriate conditions to form the 1,2,4-triazole ring bearing the thiol group at position 3. This step is crucial for establishing the heterocyclic core of the molecule.
Introduction of the Ethyl Group:
- The ethyl substitution at position 4 of the triazole ring is incorporated during or after the ring formation, often via alkylation reactions using ethyl halides or related reagents.
-
- The final product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenol alkylation | 4-chloro-3-methylphenol + ethyl bromoacetate | Typically carried out in polar aprotic solvents like DMF, with a base such as K2CO3 |
| Hydrazide formation | Hydrazine hydrate in methanol or propan-2-ol | Heated at 60°C for 24 hours for complete conversion |
| Cyclization to triazole | Heating under reflux with suitable catalysts | May involve acidic or basic catalysts to facilitate ring closure |
| Alkylation for ethyl group | Ethyl halide (e.g., ethyl bromide) with base | Base such as triethylamine used to promote substitution |
| Purification | Recrystallization from DMF/H2O or chromatography | Ensures removal of impurities and byproducts |
Industrial Scale Considerations
- Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to improve reaction efficiency, control, and safety.
- Automated Synthesis Platforms: Automation enhances reproducibility and throughput.
- Quality Control: Stringent analytical methods such as NMR, IR, and mass spectrometry are used to confirm structure and purity.
Analytical Data Supporting Preparation
Spectroscopic Characterization
- 1H NMR: Characteristic signals for methyl and methylene protons of the phenoxyethyl group and ethyl substituent; signals for triazole ring protons.
- 13C NMR: Resonances confirming the triazole ring carbons, phenoxy substituent carbons, and thiol carbon.
- IR Spectroscopy: Bands corresponding to thiol (–SH), aromatic C–H, and triazole ring vibrations.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 283.78 g/mol.
Purity and Yield
- Typical yields for hydrazide intermediate formation exceed 90%.
- Final compound yields vary depending on reaction conditions but typically range from 60% to 80%.
- Purity is confirmed to be above 98% by chromatographic methods.
Research Findings Related to Preparation
- The synthetic route involving phenol alkylation followed by hydrazide formation and cyclization is well-established and reproducible.
- Variations in reaction time, temperature, and solvent can influence yield and purity.
- The thiol group’s presence allows for further functionalization or derivatization, broadening the compound’s utility.
- The compound’s preparation is scalable and adaptable for industrial synthesis with optimization of reaction parameters.
Summary Table of Preparation Steps
| Step Number | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Alkylation of 4-chloro-3-methylphenol | Ethyl bromoacetate, base (K2CO3), DMF | Formation of phenoxyethyl ester |
| 2 | Hydrazide formation | Hydrazine hydrate, methanol, 60°C, 24 h | Hydrazide intermediate |
| 3 | Cyclization to 1,2,4-triazole ring | Heating, catalyst (acid/base) | Formation of triazole-thiol core |
| 4 | Alkylation for ethyl substitution | Ethyl halide, triethylamine | Introduction of ethyl group |
| 5 | Purification | Recrystallization, chromatography | Pure final compound |
This detailed preparation method provides a reliable framework for synthesizing this compound with high purity and yield, suitable for further research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy and triazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Agricultural Applications
One of the primary applications of this compound is in agriculture, particularly as a fungicide. Its structure allows it to interfere with the biosynthesis of ergosterol, a crucial component of fungal cell membranes.
Fungicidal Activity
Studies have demonstrated that this compound exhibits significant antifungal properties against various pathogens affecting crops. For instance:
- Target Pathogens : It has shown efficacy against Fusarium, Botrytis, and Phytophthora species.
- Mechanism of Action : The compound disrupts fungal growth by inhibiting ergosterol biosynthesis, leading to cell membrane destabilization.
Biochemical Research
In biochemical research, 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is utilized for its ability to modulate various biological pathways.
Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Notably:
- Cytochrome P450 Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism and synthesis of steroids.
Case Study: Proteomics
A study published in a peer-reviewed journal highlighted its use in proteomics research where it was employed to analyze protein interactions and modifications. The findings suggested:
- Protein Stability : The presence of this compound enhanced the stability of certain proteins during extraction and analysis.
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in agriculture and research. Toxicological assessments have been conducted to evaluate its safety.
Safety Profile
The compound exhibits moderate toxicity levels; thus, safety precautions are recommended during handling. Key findings include:
- Acute Toxicity : Studies indicate low acute toxicity levels in mammalian models.
- Environmental Impact : Evaluations suggest minimal environmental persistence, making it a suitable candidate for agricultural use.
Mechanism of Action
The mechanism of action of 5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities with related triazole-3-thiol derivatives:
Key Observations :
Key Observations :
Hypotheses for Target Compound :
Physicochemical Properties
- Redox Properties: Triazole-3-thiols with electron-withdrawing groups (e.g., chloro in the target compound) exhibit higher anodic peak potentials, facilitating electron transfer .
- Coordination Chemistry : The thiol group enables metal chelation, as demonstrated in , suggesting applications in catalysis or metallodrug design.
Biological Activity
5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 725217-57-2) is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, antimicrobial effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₃H₁₆ClN₃OS. It features a triazole ring that is often associated with various biological activities, particularly in medicinal chemistry. The presence of the chlorine and methyl groups on the phenyl ring significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃OS |
| Molecular Weight | 299.80 g/mol |
| CAS Number | 725217-57-2 |
| Purity | ≥ 95% |
| Physical Form | Solid |
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
In a study examining derivatives of 1,2,4-triazole-3-thiol, it was found that certain compounds exhibited significant cytotoxicity against these cancer cell lines. The most promising derivatives demonstrated IC50 values lower than those of standard anticancer agents like doxorubicin, indicating their potential as effective anticancer agents .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation: The compound may interfere with the cell cycle progression in cancer cells.
- Induction of Apoptosis: Evidence suggests that triazole derivatives can promote programmed cell death through various signaling pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit fungal growth and have been tested against various bacterial strains. The presence of the thiol group enhances its activity against microbial pathogens .
Case Study: Cytotoxicity Evaluation
A recent study synthesized several hydrazone derivatives based on triazole scaffolds and tested their cytotoxicity. Among these compounds, those containing the triazole moiety exhibited enhanced selectivity towards cancer cells compared to normal cells. The study concluded that the structural modifications significantly impacted their biological activity .
Research Findings Table
| Compound Name | Cancer Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| N'-(2-hydroxy-5-nitrobenzylidene)-2- | IGR39 | 15 | 5 |
| N'-(4-(dimethylamino)benzylidene)-2- | MDA-MB-231 | 12 | 7 |
| N'-(2-oxoindolin-3-ylidene)-2- | Panc-1 | 18 | 6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
